Amitriptyline-d3 Hydrochloride
Overview
Description
Amitriptyline-d3 Hydrochloride is an antidepressant drug that has been used in the treatment of depression since the 1960s. It is a tricyclic antidepressant (TCA) and is one of the most commonly prescribed drugs for depression. It works by increasing levels of serotonin and norepinephrine, two neurotransmitters that play an important role in mood regulation. In addition to its antidepressant properties, Amitriptyline-d3 Hydrochloride has also been used in the treatment of chronic pain and other neurological conditions.
Scientific Research Applications
Controlled Drug Delivery System
Amitriptyline hydrochloride, a Tricyclic Antidepressant (TCA), has been studied for its application in controlled drug delivery systems. Using osmotic technology, researchers aimed to improve patient adherence by reducing dosing frequency and minimizing side effects through controlled release. The study utilized Cellulose Acetate in the formulation of Controlled Porosity Osmotic Pump (CPOP) tablets to achieve a 24-hour controlled release of amitriptyline hydrochloride, showing promise for commercial viability and improved treatment regimes (Sutar & Karwa, 2022).
Antimyeloma Activity
Amitriptyline has been identified for its potential antimyeloma activity. It inhibits cyclin D2 transactivation and induces apoptosis in myeloma cells by inhibiting histone deacetylases (HDACs). This study revealed amitriptyline's capability to increase histone 3 acetylation, suggesting its potential as a treatment for multiple myeloma (Mao et al., 2011).
Inhibition of Acid Sphingomyelinase
Amitriptyline's ability to inhibit acid sphingomyelinase (ASM) has been explored for treating various disorders, including cancer, cystic fibrosis, and Alzheimer's disease. This inhibition blocks ceramide generation, offering new therapeutic approaches for these conditions. Amitriptyline's long clinical use and well-studied side effects make it a potential candidate for accessible treatment (Beckmann et al., 2014).
Environmental Persistence
The persistence of amitriptyline in agricultural soils has been studied, indicating its environmental impact. Research showed that amitriptyline and its transformation products, including nortriptyline, persist in soils, suggesting the need for further understanding of its environmental fate (Li et al., 2013).
Analytical Method Development
The development of analytical methods for the assay and impurity profiling of Amitriptyline Hydrochloride in tablet form has been a focus of research. This study developed a liquid chromatography method to separate and quantitatively determine the assay and organic impurities of Amitriptyline, aiding in quality control and pharmaceutical research (Boppy et al., 2022).
Chemical Instability
The instability of amitriptyline base, a key component of the hydrochloride form, has been examined. Studies have observed the breakdown of the base into a ketonic product, highlighting the importance of understanding its chemical stability for pharmaceutical applications (Henwood, 1967).
properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675608 | |
Record name | Amitriptyline-d3 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amitriptyline-d3 Hydrochloride | |
CAS RN |
342611-00-1 | |
Record name | Amitriptyline-d3 Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d3 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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